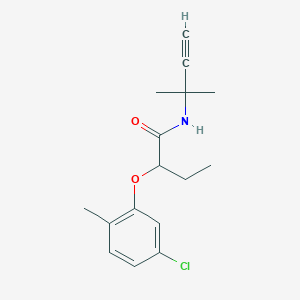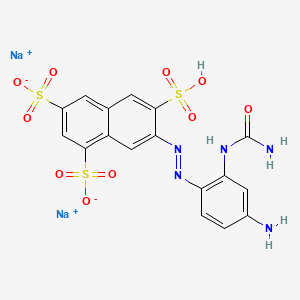
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one is an organic compound featuring a furan ring, a hydroxy group, and a ketone group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various applications in scientific research. The furan ring, in particular, is known for its aromatic properties and is found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a suitable aldehyde or ketone, followed by reduction and functional group modifications. For example, the reaction of 3-furaldehyde with a suitable ketone under acidic conditions can yield the desired product. The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of 1-(Furan-3-yl)-6-oxo-4,8-dimethylnonan-1-one or 1-(Furan-3-yl)-6-carboxy-4,8-dimethylnonan-1-one.
Reduction: Formation of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ketone groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxaldehyde: A simpler furan derivative with an aldehyde group.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Furan-3-ylmethanol: A furan derivative with a hydroxymethyl group.
Uniqueness
1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
CAS No. |
72145-16-5 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1-(furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one |
InChI |
InChI=1S/C15H24O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-7,10-12,14,16H,4-5,8-9H2,1-3H3 |
InChI Key |
BROZQMCDYUJKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)CCC(=O)C1=COC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)


![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
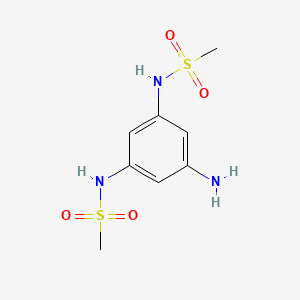
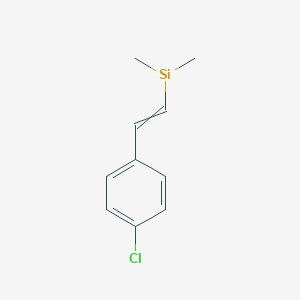
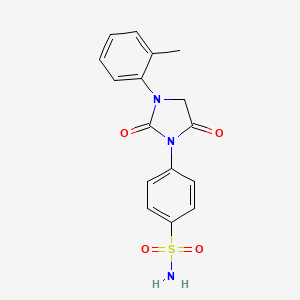

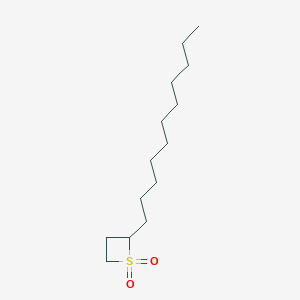
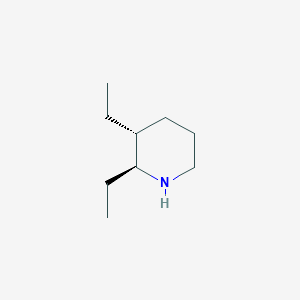

![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
